

# solubility of "2-Amino-5-bromo-4-methylpyrimidine" in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylpyrimidine

Cat. No.: B102953

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## Solubility of 2-Amino-5-bromo-4-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Amino-5-bromo-4-methylpyrimidine**, a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.<sup>[1]</sup> Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction kinetics, developing effective purification methods, and for formulation development.<sup>[1]</sup> While publicly available quantitative solubility data is limited, this guide summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for its determination.

## Core Molecular Data

**2-Amino-5-bromo-4-methylpyrimidine** is a substituted pyrimidine with the molecular formula  $C_5H_6BrN_3$ . Key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>6</sub> BrN <sub>3</sub>
Molecular Weight	188.03 g/mol
CAS Number	17321-93-6
Appearance	White to light yellow solid[2]
Melting Point	196-200 °C

## Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable absence of quantitative solubility data for **2-Amino-5-bromo-4-methylpyrimidine** in common organic solvents. The available information is currently limited to qualitative descriptions.

Solvent	Qualitative Solubility
Methanol	Soluble[3][4]
Water	Sparingly soluble

It is important to note that "soluble" is a qualitative term and does not provide information on concentration limits.[1] Further experimental investigation is required to establish quantitative solubility data (e.g., in g/100 mL or mol/L) across a range of temperatures in a broader array of organic solvents.[1]

## Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like **2-Amino-5-bromo-4-methylpyrimidine** in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach to generating reliable solubility data.[1][5]

Objective: To determine the saturation solubility of **2-Amino-5-bromo-4-methylpyrimidine** in a selected organic solvent at a specific temperature.[1]

## Materials:

- **2-Amino-5-bromo-4-methylpyrimidine**
- Selected organic solvent(s) of known purity
- Reference standard of **2-Amino-5-bromo-4-methylpyrimidine** for analytical method development

## Equipment:

- Analytical balance
- Temperature-controlled shaker or water bath
- Vials with airtight seals
- Syringe filters (e.g., 0.45  $\mu$ m PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

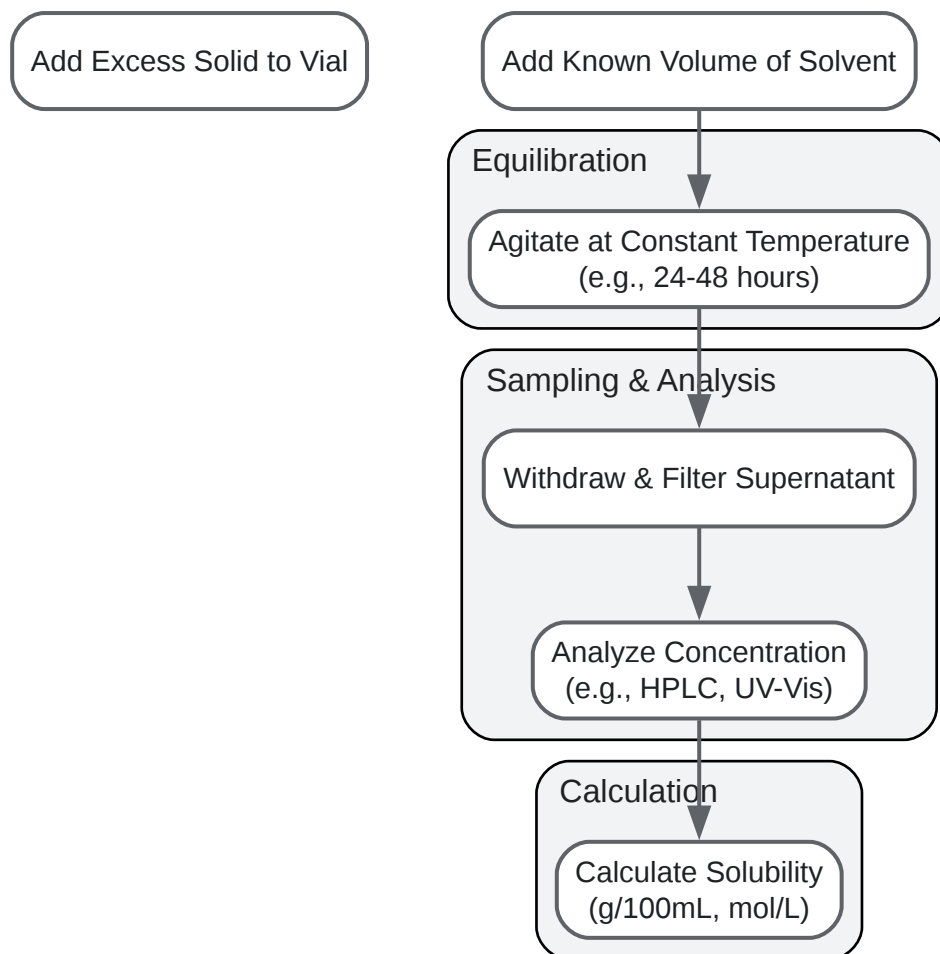
## Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **2-Amino-5-bromo-4-methylpyrimidine** to a series of vials.
  - Add a known volume of the selected organic solvent to each vial.
  - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

- Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically.
- Sample Withdrawal and Filtration:
  - Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.
  - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
  - Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
- Analysis:
  - Dilute the filtered saturated solution to a concentration within the linear range of a pre-validated analytical method.
  - Analyze the diluted solution using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of **2-Amino-5-bromo-4-methylpyrimidine**. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
  - Calculate the concentration of the saturated solution by taking the dilution factor into account.
  - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).<sup>[1]</sup>

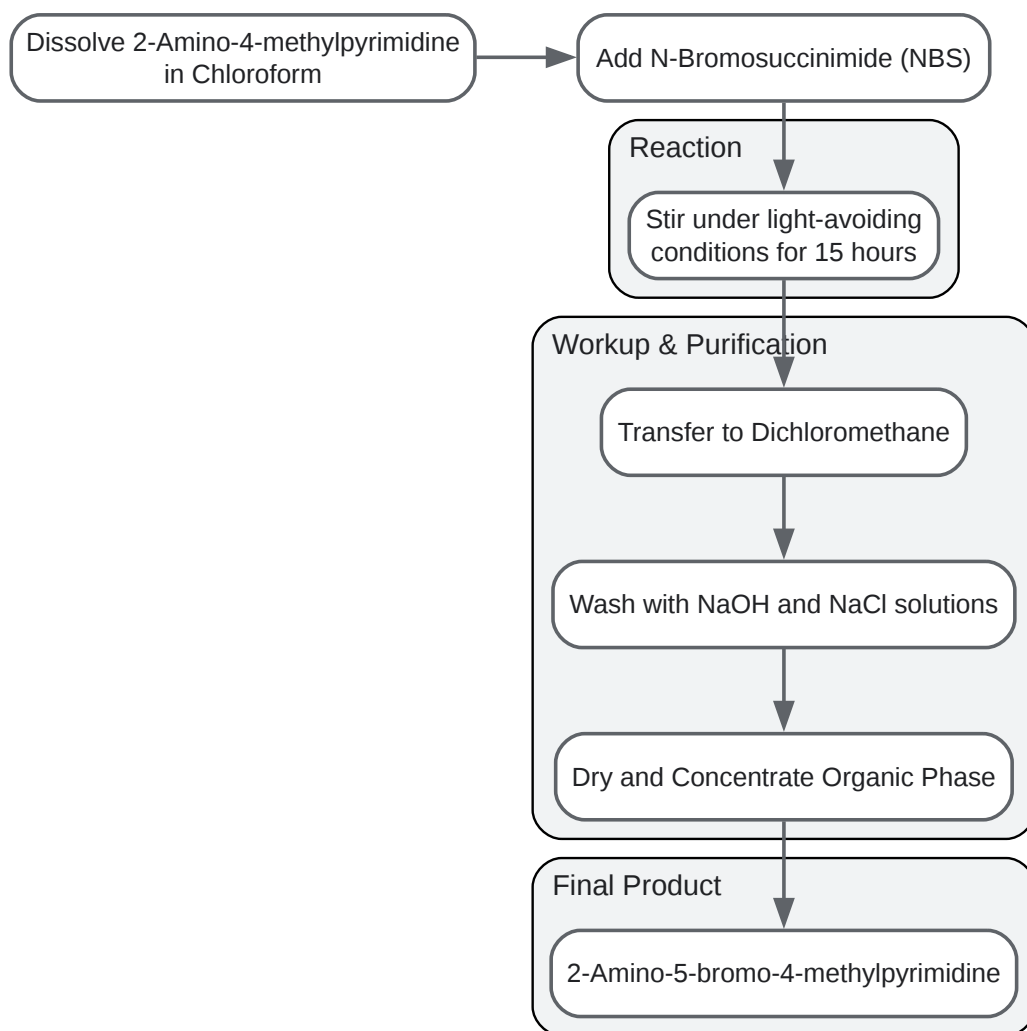
## Visualized Workflows

The following diagrams illustrate key experimental and logical workflows relevant to working with **2-Amino-5-bromo-4-methylpyrimidine**.



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Workflow for Experimental Solubility Determination.



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General Synthesis Workflow.

## Conclusion

**2-Amino-5-bromo-4-methylpyrimidine** is a valuable building block in medicinal and agricultural chemistry. While there is a clear gap in the availability of quantitative solubility data in organic solvents, this guide provides a framework for addressing this. The detailed

isothermal equilibrium protocol offers a reliable method for researchers to generate the necessary data to optimize their synthetic, purification, and formulation processes. The generation of such data would be a valuable contribution to the broader scientific community.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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